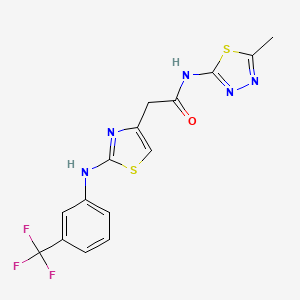
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H12F3N5OS2 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its antimicrobial, anticancer, and antiviral activities, as well as its mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a 1,3,4-thiadiazole ring and a thiazole moiety, which are known for their diverse biological activities. The presence of trifluoromethyl and methyl groups enhances the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:
- Antibacterial Properties : Compounds with the 1,3,4-thiadiazole scaffold have shown significant activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32.6 |
| Thiadiazole Derivative B | E. coli | 47.5 |
| Thiadiazole Derivative C | P. aeruginosa | 62.5 |
- Antifungal Properties : The same derivatives exhibited antifungal activity against strains such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness .
Anticancer Activity
The cytostatic properties of thiadiazole derivatives have been explored extensively:
- Mechanism : The anticancer activity is attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair. A specific study highlighted that derivatives containing the 2-amino-1,3,4-thiadiazole moiety showed promising results in inhibiting tumor cell proliferation .
Antiviral Activity
Recent literature has also pointed towards the antiviral potential of thiadiazole derivatives:
- HIV Inhibition : Some compounds have been evaluated for their ability to inhibit HIV replication in cell cultures. Although their efficacy was lower than established antiretroviral drugs like zidovudine, they demonstrated potential for further development .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Efficacy : A series of experiments tested various substitutions on the thiadiazole ring to determine their effects on microbial inhibition. Results indicated that specific modifications significantly enhanced antibacterial potency against resistant strains .
- Anticancer Screening : In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines, revealing IC50 values that suggest a potential role in cancer therapy .
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5OS2/c1-8-22-23-14(26-8)21-12(24)6-11-7-25-13(20-11)19-10-4-2-3-9(5-10)15(16,17)18/h2-5,7H,6H2,1H3,(H,19,20)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVSBUUKJORRHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














